1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(1-Methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and a methoxypropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 1-methoxypropan-2-ylamine with 5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux
Scientific Research Applications
1-(1-Methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(1-Methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can be compared with similar compounds such as:
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound also features a pyrrolidin-1-ylsulfonyl group and is studied for its pharmacological properties.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone: Another compound with a pyrrolidin-1-ylsulfonyl group, used in heterocyclic chemistry. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
Molecular Formula |
C19H27N3O5S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H27N3O5S/c1-14(13-27-2)22-12-15(11-18(22)23)19(24)20-16-5-7-17(8-6-16)28(25,26)21-9-3-4-10-21/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,20,24) |
InChI Key |
ZRFMYHPLLQZZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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